molecular formula C15H21NO5 B8111831 3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid

3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid

Cat. No.: B8111831
M. Wt: 295.33 g/mol
InChI Key: GYDOEOJULNJMSL-UHFFFAOYSA-N
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Description

3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chlorideCommon reagents used in these steps include tert-butoxycarbonyl chloride, ethyl chloroformate, and various bases and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal an active amine, which can then participate in various biochemical reactions. The ethoxy group and benzoic acid moiety also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is unique due to the combination of its Boc-protected amino group, ethoxy linkage, and benzoic acid core. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDOEOJULNJMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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